AA-2betaG
Overview
Description
It is isolated from Lycium fruit and is known for its anti-tumor activity . This compound is a glucoside of L-ascorbic acid, which means it has a glucose molecule attached to the ascorbic acid structure, enhancing its stability and bioavailability.
Mechanism of Action
Target of Action
Ascorbic Acid 2-Glucoside (AA-2betaG) is a stable derivative of Vitamin C (Ascorbic Acid, AA) that has been shown to have a significant impact on bone marrow mesenchymal stem cells (BMSCs) . These cells possess multidirectional differentiation potential and secretory function, making them potential cellular candidates in treating wounds .
Mode of Action
This compound acts as a radical scavenger , reducing initial DNA damage and thereby protecting cells from radiation . It also stimulates IFG-I receptor tyrosine kinase activity within 3 minutes, and mitogen-activated protein (MAP) kinase activity within 5 minutes . These interactions induce DNA synthesis and cell proliferation .
Biochemical Pathways
This compound has been found to enhance the demethylation process of BMSCs by regulating TET2 and up-regulating VEGF expression by activating the PI3K/AKT pathway . This results in stronger proliferation and improved angiogenesis ability of vascular endothelial cells .
Pharmacokinetics
This compound is hydrolyzed gradually by internal enzymes, and the vitamin C that is produced is absorbed continuously . Therefore, vitamin C is supplied to the bloodstream for about 3 to 6 times longer than usual, and is distributed throughout the body . This suggests that this compound has excellent bioavailability.
Result of Action
The in vitro results indicated that this compound-treated BMSCs exhibited stronger proliferation and improved the angiogenesis ability of vascular endothelial cells . In addition, the this compound-treated BMSCs conditioned medium (CM) enhanced migration and collagen formation of NIH-3T3 cells . In vivo, the this compound-treated BMSCs group had a faster wound healing rate and a higher degree of vascularization in the new wound, compared with the PBS and BMSCs group .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to protect cells from radiation by acting as a radical scavenger to reduce initial DNA damage . It also protects cells from certain UVB wavelengths by filtration . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of radiation and UV light in the environment.
Biochemical Analysis
Biochemical Properties
AA-2G plays a significant role in biochemical reactions. It acts as a cofactor for a large family of dioxygenases . These enzymes are involved in various biochemical processes, including the control of transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . AA-2G also enhances collagen production, showing a synergistic effect when treated in combination with glycinamide .
Cellular Effects
AA-2G has shown to have protective effects on cells exposed to various forms of stress. For instance, it has demonstrated radioprotective properties, protecting cells from radiation by acting as a radical scavenger to reduce initial DNA damage . In addition, AA-2G has been found to enhance the proliferation, migration, and angiogenesis of bone marrow mesenchymal stem cells (BMSCs), thereby promoting wound healing .
Molecular Mechanism
The molecular mechanism of AA-2G involves its conversion into ascorbic acid within the body. This conversion is facilitated by the enzyme ascorbyl phosphatase, which slowly converts AA-2G into vitamin C . Once converted, ascorbic acid exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, AA-2G has shown to have long-term effects on cellular function. For instance, it has been found to promote wound healing over time by enhancing angiogenesis and collagen deposition . Moreover, AA-2G has been reported to have good stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of AA-2G have been observed to vary with different dosages. For example, in a study involving rats, AA-2G was found to prevent coordination disorder induced via laser-induced shock waves in the brain .
Metabolic Pathways
AA-2G is involved in the metabolic pathways related to ascorbic acid. It is gradually hydrolyzed by internal enzymes into ascorbic acid, which is then absorbed continuously, supplying vitamin C to the bloodstream for about 3 to 6 times longer than usual .
Transport and Distribution
AA-2G is transported and distributed within cells and tissues in a manner similar to ascorbic acid. It is rapidly absorbed and any excess is quickly excreted from the body. Due to its gradual hydrolysis into ascorbic acid, it is supplied to the bloodstream for a longer duration and is distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid involves the glycosylation of L-ascorbic acid. This process typically uses a glucosyl donor, such as glucose or a glucose derivative, and an acid catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the stability of the ascorbic acid and the successful attachment of the glucose molecule .
Industrial Production Methods
In industrial settings, the production of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid can be achieved through enzymatic glycosylation. This method uses specific enzymes, such as glucosyltransferases, to catalyze the transfer of glucose to L-ascorbic acid. The enzymatic process is preferred for its specificity and efficiency, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to dehydroascorbic acid, similar to L-ascorbic acid.
Reduction: It can be reduced back to its original form from dehydroascorbic acid.
Substitution: The glucose moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.
Major Products
The major products formed from these reactions include dehydroascorbic acid, reduced ascorbic acid, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-O-beta-D-Glucopyranosyl-L-ascorbic acid has a wide range of applications in scientific research:
Chemistry: It is used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential anti-tumor activity and use in cancer therapy.
Comparison with Similar Compounds
2-O-beta-D-Glucopyranosyl-L-ascorbic acid is compared with other similar compounds such as:
2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G): Another glucoside of L-ascorbic acid with similar stability and antioxidant properties.
L-ascorbic acid (Vitamin C): The parent compound, less stable but widely used for its antioxidant effects.
Erythorbic acid: An isomer of ascorbic acid with similar antioxidant properties but different stability and bioavailability
The uniqueness of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid lies in its enhanced stability and prolonged activity, making it more effective in various applications compared to its counterparts .
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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